N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyridine moiety, a furan ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, undergoes a halogenation reaction to introduce the chlorine atom at the 5-position.
Formation of the Furan-2-carbonyl Intermediate: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The chloropyridine intermediate is coupled with the furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, typically using a suitable amine and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the pyridine or furan rings.
Other Piperidine Carboxamides: Compounds with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of a chloropyridine moiety, a furan ring, and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-4-14(18-10-12)19-15(21)11-5-7-20(8-6-11)16(22)13-2-1-9-23-13/h1-4,9-11H,5-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYGOQNMJQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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